molecular formula C11H11F3N2O2S B2487051 Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate CAS No. 23822-57-3

Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate

Cat. No.: B2487051
CAS No.: 23822-57-3
M. Wt: 292.28
InChI Key: BKPITHRVIPTDGU-UHFFFAOYSA-N
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Description

Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamothioyl and carbamate group. The molecular formula of this compound is C11H11F3N2O2S, and it has a molecular weight of 292.28 g/mol.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to display potent analgesic efficacy , suggesting that this compound may also have analgesic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate typically involves the reaction of ethyl carbamate with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[4-(trifluoromethyl)phenyl]carbamate: Similar in structure but lacks the carbamothioyl group, which may result in different chemical and biological properties.

    3-(trifluoromethyl)phenyl isothiocyanate: A precursor in the synthesis of ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate, with distinct reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and carbamothioyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2S/c1-2-18-10(17)16-9(19)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPITHRVIPTDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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